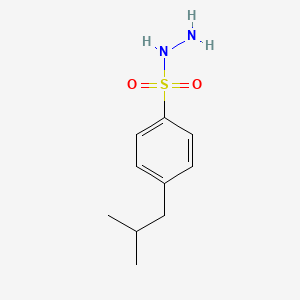

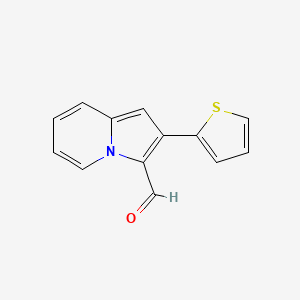

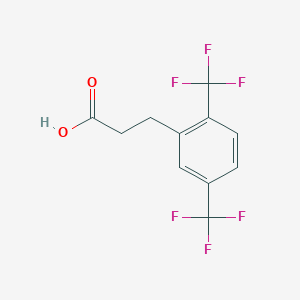

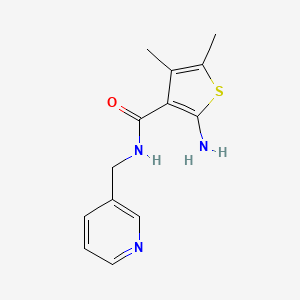

2-Thiophen-2-yl-indolizine-3-carbaldehyde

货号 B1335329

CAS 编号:

558473-20-4

分子量: 227.28 g/mol

InChI 键: PEZDGBKEEBTVES-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Thiophen-2-yl-indolizine-3-carbaldehyde is a chemical compound . It is used for experimental and research purposes .

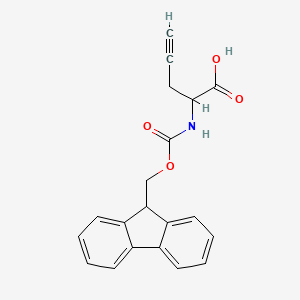

Molecular Structure Analysis

The molecular formula of 2-Thiophen-2-yl-indolizine-3-carbaldehyde is C13H9NOS . The molecular weight is 227.28 . For more detailed structural information, please refer to the molecular file provided in the chemical databases .科学研究应用

Synthesis and Chemical Properties

- Domino Reactions : 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives are synthesized via one-pot domino reactions. These reactions involve the combination of various reactants, like alkyl or aryl isocyanides and pyridine-2-carbaldehyde, in the presence of acetoacetanilide, demonstrating the compound's role in facilitating complex chemical reactions (Ziyaadini et al., 2011).

- Synthesis of Indolizine-1-carbaldehydes : Efficient one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides is developed, showcasing the compound's potential in streamlined and straightforward chemical synthesis processes (Gao et al., 2016).

Biological and Pharmacological Applications

- Antioxidant and Antimicrobial Activities : Novel 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives exhibit significant antioxidant and antimicrobial activities, suggesting their potential in medicinal chemistry and pharmaceutical applications (Gopi et al., 2016).

- HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : Derivatives of 2-Thiophen-2-yl-indolizine-3-carbaldehyde have been found to inhibit HIV-1 reverse transcriptase enzyme, indicating their potential use in antiretroviral therapy (El‐Hussieny et al., 2019).

Material Science and Industrial Applications

- Corrosion Inhibition : Thiophene derivatives, including 2-Thiophen-2-yl-indolizine-3-carbaldehyde, are effective as corrosion inhibitors for metals like aluminum alloys in acidic mediums. This application is crucial in the field of material science and industrial maintenance (Arrousse et al., 2022).

Sensor Development

- Fluorescent Sensor for Ferric Ion : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a derivative of 2-Thiophen-2-yl-indolizine-3-carbaldehyde, has been used as a fluorescent sensor for detecting ferric ions, showcasing its application in chemical sensing technologies (Zhang et al., 2016).

属性

IUPAC Name |

2-thiophen-2-ylindolizine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZDGBKEEBTVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404285 |

Source

|

| Record name | 2-Thiophen-2-yl-indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-yl-indolizine-3-carbaldehyde | |

CAS RN |

558473-20-4 |

Source

|

| Record name | 2-Thiophen-2-yl-indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

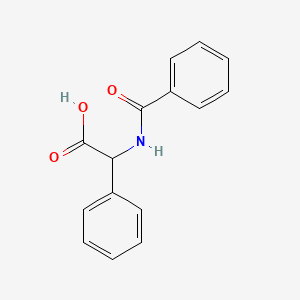

1-(4-Nitrophenyl)piperidin-3-ol

99841-68-6

H-Phe-D-met-arg-phe-NH2

84313-44-0

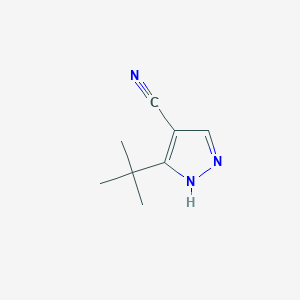

3-tert-butyl-1H-pyrazole-4-carbonitrile

875554-79-3

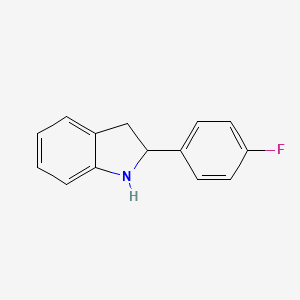

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)